
4-((4-Aminophenyl)methyl)-2,6-xylidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Aminophenyl)methyl)-2,6-xylidine is an organic compound with a complex structure that includes an aminophenyl group and a xylidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminophenyl)methyl)-2,6-xylidine can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where an aminophenyl group is introduced to the xylidine structure using a catalyst such as aluminum chloride. Another method involves the reduction of Schiff bases, where the compound is synthesized via the reduction of an intermediate formed by the reaction of an aldehyde with an amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Aminophenyl)methyl)-2,6-xylidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-((4-Aminophenyl)methyl)-2,6-xylidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-((4-Aminophenyl)methyl)-2,6-xylidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-((4-Aminophenyl)methyl)-2,6-xylidine include:
- 4-((4-Methoxyphenyl)methyl)-2,6-xylidine
- 4-((4-Chlorophenyl)methyl)-2,6-xylidine
- 4-((4-Hydroxyphenyl)methyl)-2,6-xylidine .
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable for certain applications in research and industry.
Propiedades
Número CAS |
68434-48-0 |
|---|---|
Fórmula molecular |
C15H18N2 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
4-[(4-aminophenyl)methyl]-2,6-dimethylaniline |
InChI |
InChI=1S/C15H18N2/c1-10-7-13(8-11(2)15(10)17)9-12-3-5-14(16)6-4-12/h3-8H,9,16-17H2,1-2H3 |
Clave InChI |
PGODNRHDEZGYGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N)C)CC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




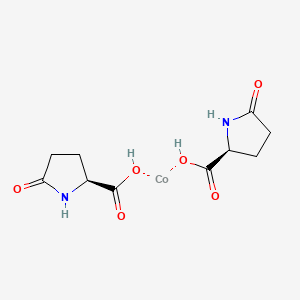

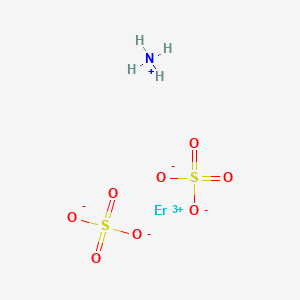
![(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12642276.png)
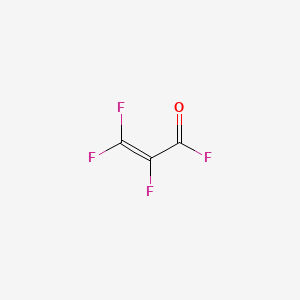
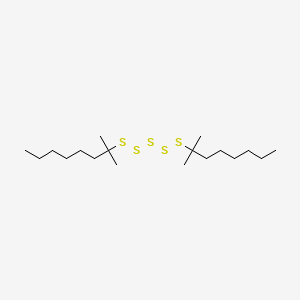

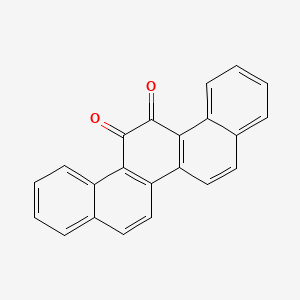


![5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12642320.png)

